4-Amino-3-hydroxy-3-methylbutanoic acid
CAS No.: 63278-07-9
Cat. No.: VC7859830
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63278-07-9 |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 4-amino-3-hydroxy-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C5H11NO3/c1-5(9,3-6)2-4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |
| Standard InChI Key | HPWNGDFGOGOKCN-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)(CN)O |
| Canonical SMILES | CC(CC(=O)O)(CN)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity
The molecular formula of 4-amino-3-hydroxy-3-methylbutanoic acid is C₅H₁₁NO₃, with a molecular weight of 133.15 g/mol for the free acid and 169.61 g/mol for its hydrochloride salt (CAS 67729-07-1) . The IUPAC name 4-amino-3-hydroxy-3-methylbutanoic acid reflects the positions of its functional groups:
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Amino group (-NH₂) at carbon 4
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Hydroxyl group (-OH) and methyl branch (-CH₃) at carbon 3
The SMILES notation CC(CC(=O)O)(CN)O and InChIKey HPWNGDFGOGOKCN-UHFFFAOYSA-N provide unambiguous representations of its stereochemistry.
Table 1: Molecular Properties
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal a bent conformation stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. This spatial arrangement enhances its solubility in polar solvents (e.g., water, ethanol) while allowing hydrophobic interactions via the methyl group .
Synthesis and Production Methods
Chemical Synthesis
The hydrochloride salt is typically synthesized through a three-step process:
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Aldol Condensation: Acetone reacts with ethyl cyanoacetate under basic conditions to form a β-ketonitrile intermediate.
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Hydrolysis: The nitrile group is converted to a carboxylic acid using concentrated HCl, yielding 3-hydroxy-3-methylbutanoic acid.
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Amination: Introduction of the amino group via Strecker synthesis or reductive amination completes the structure.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–40°C | ±15% |
| pH | 8.0–9.5 | ±20% |
| Catalyst (Pd/C) Loading | 5–10 wt% | +30% |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
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ACE inhibitors: Modifications at the carboxyl group enhance angiotensin-converting enzyme affinity.
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Anticonvulsants: Methyl substitution improves metabolic stability over straight-chain analogs.
Biochemical Probes
Radiolabeled [¹⁴C]-4-amino-3-hydroxy-3-methylbutanoic acid tracks amino acid uptake in tumor cells, revealing 3-fold higher accumulation in glioblastoma versus normal astrocytes (p < 0.01).
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, goggles |
| Ventilation | Fume hood (≥0.5 m/s) |
| Storage | Desiccator, −20°C |
Comparative Analysis with Structural Analogs
vs. β-Hydroxy-γ-Aminobutyric Acid
The methyl group in 4-amino-3-hydroxy-3-methylbutanoic acid confers:
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+40% greater plasma stability
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−25% solubility in aqueous buffers
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Enhanced resistance to aminopeptidase cleavage
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